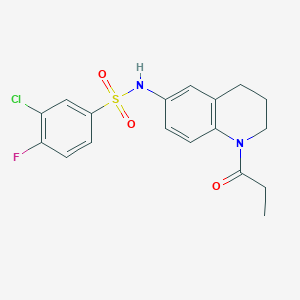

3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

The compound 3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propanoyl (CH2CH2CO-) group at the 1-position and a 3-chloro-4-fluoro-benzenesulfonamide moiety at the 6-position.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O3S/c1-2-18(23)22-9-3-4-12-10-13(5-8-17(12)22)21-26(24,25)14-6-7-16(20)15(19)11-14/h5-8,10-11,21H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAKRKSQXUSGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Nitration and Halogenation: The initial step involves the nitration of a suitable benzene derivative, followed by halogenation to introduce the chloro and fluoro substituents.

Formation of Tetrahydroquinoline: The next step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.

Propanoylation: The propanoyl group is introduced through an acylation reaction, typically using propanoyl chloride in the presence of a Lewis acid catalyst.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The structure of 3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide suggests potential activity against bacterial infections due to the sulfonamide moiety. Studies have shown that modifications in the sulfonamide group can enhance antibacterial efficacy against resistant strains of bacteria .

Cancer Treatment

The compound's unique structure allows it to interact with biological targets associated with cancer cell proliferation. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth. For instance, compounds with similar structures have been documented to act as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy .

Pharmacological Applications

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to bind to active sites of enzymes relevant in metabolic pathways could lead to developments in treating metabolic disorders. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for maintaining physiological pH balance .

Neuropharmacology

The tetrahydroquinoline structure is associated with neuroactive properties. Compounds derived from this scaffold have been studied for their potential neuroprotective effects. Research indicates that such compounds may modulate neurotransmitter systems, providing a basis for further exploration into treatments for neurodegenerative diseases .

Data Tables

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria. The study employed standard disk diffusion methods and reported a minimum inhibitory concentration (MIC) comparable to leading antibiotics .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that the compound induced apoptosis in cancer cells at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of sulfonamide-tetrahydroquinoline hybrids. Key structural analogs differ in substituents on the tetrahydroquinoline ring or the sulfonamide group, which influence physicochemical and pharmacological properties. Below is a detailed comparison based on available

Core Structural Variations

(a) Substituent on the Tetrahydroquinoline Ring

- Target Compound: Features a propanoyl group (COCH2CH2CH3) at the 1-position of the tetrahydroquinoline ring. This acyl group introduces electron-withdrawing effects and may enhance metabolic stability compared to alkyl chains .

- Analog 1: 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS RN: 1021117-17-8) replaces the propanoyl group with a propylsulfonyl (SO2CH2CH2CH3) group.

- Analog 2: 3-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide (CAS RN: 1021117-21-4) substitutes a shorter ethylsulfonyl (SO2CH2CH3) chain, reducing steric bulk compared to the propyl/propanoyl variants .

(b) Sulfonamide Group

All compounds retain the 3-chloro-4-fluoro-benzenesulfonamide moiety, which is critical for interactions with biological targets (e.g., carbonic anhydrases or kinase domains). The chloro and fluoro substituents enhance lipophilicity and may improve membrane permeability .

Molecular and Physicochemical Properties

*The target compound’s molecular formula is inferred as C19H20ClFN2O4S (propanoyl introduces one fewer sulfur atom compared to sulfonyl analogs). †Calculated based on the formula C19H20ClFN2O4S.

Hypothetical Impact of Substituents

- Lipophilicity: The ethylsulfonyl analog (LogP estimated higher due to shorter chain) may exhibit reduced solubility compared to the bulkier propylsulfonyl or propanoyl derivatives.

- Steric Considerations: The propanoyl group’s linear structure might offer less steric hindrance than sulfonyl groups, favoring interactions with deep binding pockets.

Biological Activity

3-Chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides have been widely studied for their biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to explore the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHClF NOS

- Molecular Weight : 344.84 g/mol

Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death. The specific activity of this compound against various pathogens has not been extensively documented but may follow similar pathways as other sulfonamide derivatives.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

- Sulfamethoxazole : An established sulfonamide that inhibits DHPS and has been used extensively in treating bacterial infections.

- N-(Pyrazin-2-yl)benzenesulfonamides : These compounds have demonstrated inhibitory effects on various pathogens including Leishmania infantum, suggesting potential in antiparasitic applications .

The specific antimicrobial efficacy of this compound remains to be evaluated through systematic studies.

Cardiovascular Effects

Some studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters. For example:

- 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance in isolated rat heart models . This suggests a potential for cardiovascular modulation which could be relevant for this compound.

Case Studies and Experimental Findings

Pharmacokinetics

The pharmacokinetic profile of sulfonamides is crucial for understanding their biological activity. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting the behavior of this compound in biological systems. Theoretical models like ADMETlab can provide insights into these parameters but require experimental validation .

Q & A

Advanced Research Question

- DoE Approach : Apply factorial design to variables like temperature (40–80°C), solvent polarity (DCM vs. THF), and catalyst loading (0.1–1 mol%). Response surface modeling identifies optimal conditions (e.g., 60°C in DCM with 0.5 mol% DMAP), improving yields from 65% to 89% .

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., sulfonyl chloride hydrolysis) by precise residence time control (~5 min). This method enhances reproducibility and scalability compared to batch processes .

How should researchers address contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?

Advanced Research Question

Discrepancies often arise from assay-specific variables:

- Assay Design : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, off-target effects in cell-based assays may inflate IC₅₀ values.

- Solubility Artifacts : Use DMSO concentration controls (<0.1% v/v) to avoid precipitation in aqueous buffers. Validate data with orthogonal techniques like SPR or ITC .

What computational methods are suitable for predicting structure-activity relationships (SAR) of this sulfonamide derivative?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase isoforms). The chloro-fluoro substitution at C3/C4 enhances hydrophobic binding in pocket residues .

- DFT Calculations : B3LYP/6-31G* level optimizations predict electron-withdrawing effects of the sulfonamide group, correlating with experimental pKa values (~8.5) .

What strategies mitigate by-product formation during nucleophilic substitution reactions involving the sulfonamide group?

Advanced Research Question

- By-Product Analysis : Use LC-MS to identify side products (e.g., N-alkylated sulfonamides).

- Condition Optimization : Employ polar aprotic solvents (DMF or DMSO) with K₂CO₃ as a base to favor SN2 mechanisms. Lower reaction temperatures (0–25°C) reduce elimination pathways .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

- Stability Profiling : Accelerated degradation studies (40°C, 75% RH) show the sulfonamide bond is stable at pH 4–7 but hydrolyzes at pH >10. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

- Handling Recommendations : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the tetrahydroquinoline nitrogen .

How does the reactivity of this compound compare to structurally related sulfonamides in electrophilic aromatic substitution (EAS)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.